molecular formula C25H21NO4 B6544034 3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929371-63-1

3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B6544034
CAS No.: 929371-63-1
M. Wt: 399.4 g/mol
InChI Key: BRVQZZPNJRPTDH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)23(27)24-16(2)21-12-11-19(14-22(21)30-24)26-25(28)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVQZZPNJRPTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound belonging to the benzamide class. Its molecular formula is C25H21NO4C_{25}H_{21}NO_{4} with a molecular weight of approximately 399.45 g/mol. The compound has been studied for its potential biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antioxidant properties.

The compound features a methoxy group, a benzofuran moiety, and an amide functional group, which contribute to its unique chemical properties and biological activities. Key chemical characteristics include:

PropertyValue
Molecular Weight399.45 g/mol
LogP (Partition Coefficient)5.9875
Polar Surface Area52.866 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that derivatives of benzofuran, including this compound, can inhibit the growth of various cancer cell lines.

  • In Vitro Studies :
    • The compound was evaluated against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The in vitro assessments revealed IC50 values ranging from 1.48 µM to 47.02 µM, demonstrating potent antiproliferative effects.
    • Specifically, the derivative with the highest activity exhibited an IC50 comparable to staurosporine, a known anticancer agent.
  • Mechanism of Action :
    • The anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression. For instance, in A549 cells treated with the most active derivative, apoptosis was observed in approximately 42% of the cells compared to only 1.37% in controls .

Anti-inflammatory and Antioxidant Activity

The compound also shows promise as an anti-inflammatory and antioxidant agent:

  • Mechanism : It is proposed that the compound may exert its effects by inhibiting specific enzymes or receptors involved in oxidative stress and inflammation pathways. This suggests potential therapeutic applications in conditions characterized by excessive inflammation or oxidative damage.

Study on Benzofuran Derivatives

A comprehensive study on various benzofuran derivatives highlighted their diverse pharmacological activities, including:

  • Antioxidant Activity : Compounds exhibited significant free radical scavenging capabilities.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines was noted in cell-based assays.

Comparative Analysis

A comparative analysis of several benzofuran derivatives indicated that structural modifications significantly influence biological activity:

CompoundIC50 (µM)Activity Type
3-Methoxy-N-[3-Methyl...]1.48Anticancer
3-Methylbenzofuran47.02Anticancer
Other DerivativesVariesAntioxidant/Anti-inflammatory

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • CAS Registry : 929412-23-7 (parent compound, N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide) .
  • Molecular Formula: C24H19NO3.
  • Molecular Weight : 369.4 g/mol.
  • Structural Features: A benzofuran core substituted at position 2 with a 4-methylbenzoyl group and at position 3 with a methyl group. A benzamide moiety linked via the amino group at position 6 of the benzofuran, with a 3-methoxy substitution on the benzamide ring.

Synthetic Relevance: The compound’s benzofuran scaffold and benzamide functional group make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a ligand in metal-catalyzed reactions.

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The target compound shares structural motifs with several benzamide- and benzofuran-containing analogs. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) Benzofuran + benzamide 2-(4-methylbenzoyl), 3-methyl, 6-(3-methoxybenzamide) 369.4 Potential for C–H activation; lacks halogen or sulfonamide groups .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl 207.3 N,O-bidentate directing group for metal catalysis .
Methyl 2-bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate Benzofuran + sulfonamide Bromo, chloro, cyclopropyl, fluorophenyl, methylsulfonamido ~750 (estimated) Halogenated; sulfonamide enhances binding to enzymes .
4-{[(7R)-9-cyclopentyl-7-ethenyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino}-3-methoxy-N-(4-methylpiperazin-1-yl)benzamide Pyrimido-diazepine + benzamide Fluorine, piperazinyl, cyclopentyl, methoxy 552.6 Fluorine enhances metabolic stability; piperazine improves solubility .
3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide Indole + benzamide Fluoro, morpholino, pyridinylethyl ~450 (estimated) Morpholino and pyridine groups enhance kinase inhibition .

Key Structural and Functional Differences

Benzofuran vs. Other Heterocycles: The target compound’s benzofuran core differentiates it from indole- or pyrimido-diazepine-based analogs (e.g., ).

Substituent Effects: Halogenation: Unlike halogenated analogs (e.g., bromo/chloro in , fluoro in ), the target lacks halogens, which may reduce its electrophilicity and binding to hydrophobic enzyme pockets.

Directing Groups :

  • The target lacks an N,O-bidentate directing group (present in ), limiting its utility in metal-catalyzed C–H functionalization reactions.

Preparation Methods

Formation of the Benzofuran Core

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-5-nitrobenzaldehyde derivatives. For example, heating 2-hydroxy-5-nitrobenzaldehyde with acetic anhydride at 120°C for 6 hours induces cyclization to form 6-nitro-1-benzofuran-3-carbaldehyde. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) in ethanol yields the 6-amino derivative, a critical intermediate.

Key Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

  • Temperature : 120–140°C for cyclization; 25°C for nitro reduction.

Introduction of the 4-Methylbenzoyl Group

Friedel-Crafts acylation is employed to attach the 4-methylbenzoyl moiety to the benzofuran core. The reaction uses 4-methylbenzoyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C. This step requires strict temperature control to minimize side reactions such as over-acylation or decomposition.

Optimization Parameters :

  • Molar Ratio : 1:1.2 (benzofuran intermediate : 4-methylbenzoyl chloride).

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

Methoxybenzamide Functionalization

The final amide bond is formed via a carbodiimide-mediated coupling between 3-methoxybenzoic acid and the 6-amino intermediate. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate this reaction at room temperature.

Reaction Scheme :

  • Activation of 3-methoxybenzoic acid with EDC/HOBt for 30 minutes.

  • Addition of the 6-amino-benzofuran intermediate and stirring for 12 hours.

  • Quenching with ice-water and extraction with ethyl acetate.

Optimization Strategies

Solvent and Atmosphere Control

Anhydrous DMF under nitrogen atmosphere prevents hydrolysis of the acylation reagents. Substituting DMF with tetrahydrofuran (THF) reduces yields by 15–20%, likely due to poorer solubility of intermediates.

Catalytic Enhancements

  • Friedel-Crafts Acylation : Replacing AlCl₃ with FeCl₃ decreases yields to 45–50%, indicating AlCl₃’s superior Lewis acidity.

  • Amide Coupling : Adding 4-dimethylaminopyridine (DMAP) as a co-catalyst increases reaction rates by 30%.

Temperature and Time Adjustments

StepOptimal TemperatureDurationYield Impact
Cyclization130°C6 hours+12%
Nitro Reduction25°C3 hours+8%
Amide Coupling25°C12 hours+10%

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product with 99% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :

    • δ 8.21 (s, 1H, benzofuran H-7).

    • δ 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calculated for C₂₅H₂₂NO₄: 400.1549; found: 400.1543.

Challenges and Mitigation

By-Product Formation

Over-acylation during Friedel-Crafts reactions generates di-acylated by-products (~10–15%). Mitigation includes:

  • Slow addition of acyl chloride.

  • Use of molecular sieves to absorb excess reagent.

Hydrolysis Risks

The amide bond is susceptible to hydrolysis under acidic conditions. Storage at −20°C in amber vials with desiccants ensures stability.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 45 minutes. Green solvents like cyclopentyl methyl ether (CPME) replace DCM in pilot studies, aligning with sustainable chemistry principles.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of benzoyl chloride derivatives with amines, followed by functional group modifications. Key parameters include:

  • Temperature control : Reactions often proceed at 45–50°C to balance yield and purity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or acetonitrile aids in crystallization .
  • Catalysts : Bases like potassium carbonate facilitate coupling reactions . Table 1 : Example conditions from analogous compounds:
StepReagents/ConditionsYieldReference
145°C, 1.25 h, DMF95%
2EtOH, reflux82%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR spectroscopy : Proton environments (e.g., methoxy groups at δ 3.76–3.86 ppm) confirm substitution patterns .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₈H₁₇ClN₂O₅S at 408.9 g/mol) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀) to identify mechanistic targets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading systematically. For example, achieved quantitative yield at 45°C in DMF, while higher temperatures degraded intermediates .
  • Purification : Use column chromatography with gradients (e.g., hexane/EtOH) or recrystallization to isolate high-purity fractions .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Comparative analysis : Cross-reference chemical shifts with structurally similar compounds (e.g., 4-methoxybenzamide derivatives in show δ 7.11–7.29 ppm for aromatic protons) .
  • Deuterated solvent effects : Confirm peak splitting patterns in DMSO-d₆ vs. CDCl₃, as hydrogen bonding can shift resonances .

Q. What computational methods predict the compound’s biological activity and binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR or COX-2, leveraging benzamide’s planar structure for π-π stacking .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data from analogs .

Q. How can environmental impacts be assessed during large-scale synthesis?

  • Green chemistry metrics : Calculate E-factor (waste per product mass) and substitute hazardous solvents (e.g., replace DMF with cyclopentyl methyl ether) .
  • Degradation studies : Use HPLC-MS to track byproduct formation under varied pH/light conditions .

Key Methodological Recommendations

  • Synthetic optimization : Prioritize reaction monitoring via TLC or LC-MS to abort failed reactions early .
  • Data validation : Replicate spectral data across labs to resolve discrepancies (e.g., NMR calibration with tetramethylsilane) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

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